9-Fluoro-1-nonyne
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Overview
Description
9-fluoronon-1-yne is an organic compound with the molecular formula C9H15F It is a fluorinated alkyne, characterized by the presence of a fluorine atom attached to a non-1-yne structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoronon-1-yne typically involves the fluorination of non-1-yne. One common method is the reaction of non-1-yne with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 9-fluoronon-1-yne may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive fluorinating agents. The use of continuous flow reactors could be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-fluoronon-1-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to a fluorinated alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alkenes or alkanes.
Substitution: Compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
9-fluoronon-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 9-fluoronon-1-yne exerts its effects depends on the specific reaction or application. In general, the presence of the fluorine atom can influence the reactivity and stability of the compound. Fluorine’s high electronegativity can affect the electron distribution in the molecule, leading to unique reactivity patterns. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
9-fluorenone: A related compound with a ketone functional group instead of an alkyne.
9-fluorononane: A saturated analog without the alkyne functionality.
9-fluoronon-2-yne: A positional isomer with the alkyne group at a different position.
Uniqueness
9-fluoronon-1-yne is unique due to the combination of the fluorine atom and the alkyne functionality. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective transformations, making it valuable for various applications in research and industry.
Properties
CAS No. |
463-19-4 |
---|---|
Molecular Formula |
C9H15F |
Molecular Weight |
142.21 g/mol |
IUPAC Name |
9-fluoronon-1-yne |
InChI |
InChI=1S/C9H15F/c1-2-3-4-5-6-7-8-9-10/h1H,3-9H2 |
InChI Key |
IAJHEMNFBQPVCL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCF |
Origin of Product |
United States |
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